6-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol is a complex organic compound that features an oxazole ring, a phenyl group, and a phenol group. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol typically involves the condensation of 4-(5-phenyl-1,3-oxazol-2-yl)aniline with salicylaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol involves its interaction with various molecular targets. The oxazole ring and phenol group can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazole: A simpler oxazole derivative with similar biological activities.
4-(5-Phenyl-1,3-oxazol-2-yl)aniline: A precursor in the synthesis of 2-({[4-(5-Phenyl-1,3-oxazol-2-yl)phenyl]imino}methyl)phenol.
Salicylaldehyde: Another precursor used in the synthesis.
Properties
CAS No. |
61125-38-0 |
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Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C22H16N2O2/c25-20-9-5-4-8-18(20)14-23-19-12-10-17(11-13-19)22-24-15-21(26-22)16-6-2-1-3-7-16/h1-15,25H |
InChI Key |
ZNWDFQWYLRNDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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